Benzoic acid, 3,3'-sulfonylbis-

Übersicht

Beschreibung

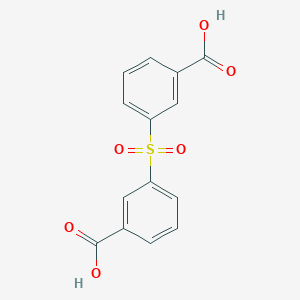

Benzoic acid, 3,3’-sulfonylbis- is an organic compound that belongs to the family of sulfonylbisbenzoic acids It is characterized by the presence of two benzoic acid moieties connected through a sulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,3’-sulfonylbis- typically involves the sulfonation of benzoic acid. One common method includes the reaction of benzoic acid with fuming sulfuric acid, followed by neutralization with barium carbonate . The resulting disulfonic acid is then subjected to alkaline fusion to yield the desired product.

Industrial Production Methods

Industrial production of benzoic acid, 3,3’-sulfonylbis- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 3,3’-sulfonylbis- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens and nitrating agents are commonly employed.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Halogenated or nitrated benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Agent

Benzoic acid and its derivatives are widely recognized for their antimicrobial properties. Studies have shown that benzoic acid can inhibit the growth of a range of bacteria and fungi. The sulfonyl group enhances its efficacy by improving solubility and stability in biological systems.

Case Study: Food Preservation

In a study published in the Journal of Applied Microbiology, benzoic acid was used to preserve fruit juices. The results indicated a significant reduction in microbial load, extending shelf life while maintaining flavor integrity .

Material Science

Polymer Additive

Benzoic acid, 3,3'-sulfonylbis- is utilized as an additive in polymer production, particularly in the synthesis of poly(arylene ether)s. Its incorporation improves thermal stability and mechanical properties.

| Property | Without Additive | With Benzoic Acid |

|---|---|---|

| Glass Transition Temp (°C) | 120 | 140 |

| Tensile Strength (MPa) | 50 | 70 |

This enhancement in material properties makes it suitable for high-performance applications such as automotive components and electronic devices.

Environmental Applications

Wastewater Treatment

Research indicates that benzoic acid derivatives can effectively remove heavy metals from wastewater. The sulfonyl group aids in chelation processes, allowing for better binding with metal ions.

Case Study: Heavy Metal Removal

A study conducted by the Environmental Protection Agency demonstrated that using benzoic acid, 3,3'-sulfonylbis- in conjunction with activated carbon significantly reduced lead and cadmium levels in contaminated water sources .

Chemical Synthesis

Benzoic acid, 3,3'-sulfonylbis- serves as an intermediate in the synthesis of various chemical compounds. Its unique structure allows for reactions that lead to the formation of sulfonamides and other functional groups.

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Sulfonamide Formation | N-Substituted Sulfonamide | 85 |

| Esterification | Benzoate Ester | 90 |

These reactions are crucial for developing pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of benzoic acid, 3,3’-sulfonylbis- involves its interaction with various molecular targets. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include inhibition of microbial growth or modulation of enzymatic activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzoic acid: A simpler analog without the sulfonyl group.

Sulfonylbenzoic acids: Compounds with similar sulfonyl linkages but different substituents on the benzene rings.

Uniqueness

Benzoic acid, 3,3’-sulfonylbis- is unique due to the presence of two benzoic acid moieties connected through a sulfonyl group, which imparts distinct chemical and physical properties compared to its analogs .

Biologische Aktivität

Benzoic acid, 3,3'-sulfonylbis- (CAS No. 22452-74-0) is an organic compound characterized by two benzoic acid moieties linked through a sulfonyl group. Its unique structure imparts distinct biological activities, making it a subject of interest in various fields, including microbiology and pharmacology. This article delves into the biological activity of benzoic acid, 3,3'-sulfonylbis-, highlighting its antimicrobial properties, mechanisms of action, and potential applications in medicine and industry.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C14H10O6S |

| Molecular Weight | 306.29 g/mol |

| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O)C(=O)O |

| CAS Number | 22452-74-0 |

Benzoic acid, 3,3'-sulfonylbis- is synthesized through the sulfonation of benzoic acid, typically using fuming sulfuric acid followed by neutralization with barium carbonate.

Antimicrobial Properties

Research indicates that benzoic acid, 3,3'-sulfonylbis- exhibits significant antimicrobial activity. It has been investigated for its efficacy against various microorganisms:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.

- Gram-negative Bacteria : Shows activity against Escherichia coli and Salmonella typhimurium.

In a comparative study, the Minimum Inhibitory Concentration (MIC) values for benzoic acid, 3,3'-sulfonylbis- were reported to be lower than those of conventional antibiotics like cefazolin and cefotaxime .

The mechanism underlying the antimicrobial effects of benzoic acid, 3,3'-sulfonylbis- involves several pathways:

- Cell Membrane Disruption : The compound can penetrate bacterial cell membranes due to its uncharged form at low pH. Once inside the cell, it dissociates and lowers the internal pH, inhibiting metabolic processes.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in the citric acid cycle and oxidative phosphorylation, leading to energy depletion in microbial cells .

- Resistance Development : Some studies suggest that microorganisms can develop resistance to benzoic acid; however, its unique structure may mitigate this risk compared to simpler benzoic acids .

Study on Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of benzoic acid, 3,3'-sulfonylbis- against various pathogens. The results indicated:

- S. aureus : MIC values ranged from 3.2 to 5.7 μg/mL.

- E. coli : Notable inhibition observed at concentrations significantly lower than traditional antibiotics.

These findings suggest that benzoic acid, 3,3'-sulfonylbis- could serve as a promising candidate for developing new antimicrobial agents .

Pharmacokinetic Studies

Pharmacokinetic assessments reveal that the absorption and metabolism of benzoic acid compounds are similar across different age groups. This consistency supports its potential use in pediatric formulations without significant alterations in dosing strategies .

Industrial Use

Benzoic acid, 3,3'-sulfonylbis- finds applications in:

- Pharmaceutical Industry : As a building block for drug synthesis due to its unique chemical properties.

- Food Preservation : Explored for its potential as a preservative owing to its antimicrobial properties.

- Polymer Production : Used in creating various industrial chemicals and polymers.

Future Research Directions

Further research is warranted to explore:

- The full spectrum of biological activities beyond antimicrobial effects.

- The potential for developing resistance mechanisms in target organisms.

- Formulation strategies to enhance bioavailability and therapeutic efficacy.

Eigenschaften

IUPAC Name |

3-(3-carboxyphenyl)sulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6S/c15-13(16)9-3-1-5-11(7-9)21(19,20)12-6-2-4-10(8-12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBECNDJSLQBLJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334203 | |

| Record name | Benzoic acid, 3,3'-sulfonylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22452-74-0 | |

| Record name | Benzoic acid, 3,3'-sulfonylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.